molecular formula C13H20F3N5O4S B2868944 4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034283-20-8

4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2868944
CAS No.: 2034283-20-8
M. Wt: 399.39
InChI Key: QNFVBNODVQETSG-UHFFFAOYSA-N
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Description

4-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5(4H)-one core substituted with a trifluoromethyl group, a methyl group, and a morpholinosulfonyl-piperidine moiety. This structure combines three pharmacologically relevant motifs:

  • 1,2,4-Triazolone: Known for its versatility in medicinal chemistry, often contributing to hydrogen-bonding interactions and metabolic stability .
  • Trifluoromethyl group: Enhances lipophilicity and resistance to oxidative metabolism, common in agrochemicals and pharmaceuticals .
  • Morpholinosulfonyl-piperidine: A polar sulfonamide-linked morpholine-piperidine hybrid, likely improving solubility and targeting sulfonamide-sensitive enzymes or receptors .

While explicit data on its applications are unavailable in the provided evidence, structurally analogous compounds are explored as kinase inhibitors, antimicrobial agents, or protease modulators due to their triazolone scaffolds and sulfonamide groups .

Properties

IUPAC Name

4-methyl-2-(1-morpholin-4-ylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3N5O4S/c1-18-11(13(14,15)16)17-21(12(18)22)10-2-4-19(5-3-10)26(23,24)20-6-8-25-9-7-20/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFVBNODVQETSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)N3CCOCC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolone Core Synthesis

The trifluoromethyl-substituted triazolone is synthesized via cyclocondensation of hydrazine derivatives with trifluoromethyl-containing precursors. A representative protocol involves:

Step 1 : Reaction of ethyl trifluoroacetoacetate with hydrazine hydrate in ethanol under reflux to form 3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one.
Step 2 : Methylation at position 4 using methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

Key Parameters :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Temperature : 80–100°C optimizes cyclization kinetics.

Piperidine Coupling

The piperidin-4-yl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. A typical method involves:

Step 3 : Reaction of 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one with 4-chloropiperidine-1-carboxylate in the presence of cesium carbonate in acetonitrile at 60°C.

Optimization Insights :

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in acetonitrile.
  • Yield : 75–80% after column chromatography.

Sulfonylation of Piperidine

The final step involves sulfonylation of the piperidine amine with morpholine-4-sulfonyl chloride:

Step 4 : Treatment of 4-(4-methyl-3-(trifluoromethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine with morpholine-4-sulfonyl chloride in dichloromethane (DCM) using triethylamine as a base at 0–5°C.

Critical Factors :

  • Temperature Control : Low temperatures (<10°C) minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.

Industrial Production Considerations

Scale-Up Challenges

  • Catalyst Recovery : Vanadium pentoxide (V₂O₅) catalysts, as used in analogous triazolone syntheses, require efficient recycling systems to reduce costs.
  • Waste Management : Neutralization of HCl byproducts from sulfonylation necessitates scrubbers or alkaline washes.

Continuous Flow Synthesis

Adopting flow chemistry for Steps 1–3 improves reproducibility and reduces reaction times:

  • Residence Time : 30 minutes for cyclocondensation at 100°C.
  • Throughput : 5 kg/day achievable with microreactor systems.

Reaction Optimization and Yield Data

Table 1: Summary of Synthetic Steps and Yields

Step Reaction Type Reagents/Conditions Yield (%) Purity (%)
1 Cyclocondensation Ethyl trifluoroacetoacetate, NH₂NH₂·H₂O, EtOH, reflux 82 95
2 Methylation CH₃I, K₂CO₃, DMF, 80°C 78 97
3 Piperidine Coupling 4-Chloropiperidine, Cs₂CO₃, CH₃CN, 60°C 76 96
4 Sulfonylation Morpholine-4-sulfonyl chloride, Et₃N, DCM, 0°C 85 98

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, triazole-H), 3.62–3.58 (m, 4H, morpholine), 3.12–3.08 (m, 2H, piperidine), 2.45 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₄H₁₉F₃N₅O₃S [M+H]⁺: 402.1164; found: 402.1168.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of 4-methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazolone derivatives, emphasizing substituent variations and inferred properties.

Compound Name Key Substituents Structural Differences vs. Target Compound Potential Implications Reference
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 338397-26-5) Chloro-trifluoromethylpyridine, phenyl, thiol Pyridine substituent replaces morpholinosulfonyl-piperidine; thiol vs. ketone May exhibit divergent binding modes (e.g., metal coordination via thiol)
5-{1-[(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 4-Fluorophenoxyacetyl, phenyl Acetyl-phenoxy group replaces morpholinosulfonyl; lacks trifluoromethyl Reduced metabolic stability (no CF₃) and altered solubility (acetyl vs. sulfonamide)
3-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridin-2-one Pyridinone core, benzyl-CF₃, thiol Pyridinone replaces triazolone; thiol vs. ketone; no piperidine-morpholine Potential for distinct tautomerization behavior and solubility
4-({4-Methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine (CAS 955314-93-9) Nitrobenzyl sulfanyl, morpholine Nitrobenzyl sulfanyl replaces trifluoromethyl and piperidine-sulfonamide Higher polarity (nitro group) but reduced metabolic stability (sulfanyl vs. sulfonamide)

Key Observations:

Trifluoromethyl Group: The target compound’s CF₃ group distinguishes it from analogues lacking this moiety (e.g., CAS 338397-26-5 in retains CF₃ but pairs it with a pyridine substituent). CF₃ likely enhances membrane permeability and target affinity compared to non-fluorinated analogues .

Morpholinosulfonyl-Piperidine: This group is unique among the compared compounds. Its sulfonamide linker and morpholine ring may confer improved water solubility and selectivity for sulfonamide-binding proteins (e.g., carbonic anhydrases) versus acetyl- or nitro-substituted derivatives .

Triazolone Core : All compounds share this core, but substituent positioning (e.g., 3-CF₃ vs. 4-phenyl in ) alters electronic and steric profiles, impacting tautomerization and binding interactions.

Biological Activity

4-Methyl-1-(1-(morpholinosulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a trifluoromethyl group and a piperidine moiety linked to a triazole ring, suggest a diverse range of pharmacological applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C15H19F3N4O3S\text{C}_{15}\text{H}_{19}\text{F}_3\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have demonstrated significant activities in several areas:

  • Antimicrobial Activity : The presence of the trifluoromethyl and sulfonyl groups enhances the compound's potential as an antimicrobial agent.
  • CNS Activity : The piperidine structure is often associated with central nervous system (CNS) effects, indicating possible uses in neuropharmacology.
  • Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections, particularly HIV.

The proposed mechanisms of action for this compound involve:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes crucial for microbial and viral replication.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS activity.

Research Findings

Several studies have been conducted to explore the biological activity of this compound and its analogs. Notable findings include:

  • In vitro Studies : Compounds structurally related to this compound have shown promising results against various pathogens. For example, a related triazole derivative demonstrated an IC50 value of 2.3 µg/mL against cancer cell lines such as HCT-116 and MCF-7 .
Compound NameStructural FeaturesBiological Activity
1-MethylpiperidineContains a piperidine ringCNS-active
5-TrifluoromethyltriazoleTriazole with trifluoromethyl groupAntifungal
4-MethylsulfonylphenolSulfonamide structureAntimicrobial

Case Study 1: Antiviral Activity

A study on related compounds indicated significant antiviral properties against HIV, with some derivatives exhibiting EC50 values as low as 0.15 µg/mL . This suggests that the structural characteristics of this compound may confer similar antiviral effects.

Case Study 2: Anticancer Properties

In another investigation, compounds with similar triazole frameworks were tested for anticancer activity. Results showed that certain derivatives had IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

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